molecular formula C13H9F6NO3S2 B1682619 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide CAS No. 293753-05-6

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide

Cat. No. B1682619
CAS RN: 293753-05-6
M. Wt: 405.3 g/mol
InChI Key: LZWUNZRMANFRAO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .

Mechanism of Action

Target of Action

SR3335, also known as N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide, is a synthetic selective inverse agonist of the retinoic acid receptor-related orphan receptor α (RORα) . RORα is a member of the orphan nuclear receptor family and plays a crucial role in the regulation of metabolism .

Mode of Action

SR3335 directly binds to RORα with a Ki value of 220 nM . It selectively inhibits the constitutive transactivation activity of RORα . This inhibition leads to the suppression of the expression of endogenous RORα target genes .

Biochemical Pathways

SR3335 affects several biochemical pathways. It suppresses the expression of endogenous RORα target genes in HepG2 cells that are involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . Additionally, SR3335 blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production ex vivo .

Pharmacokinetics

Pharmacokinetic studies indicate that SR3335 displays reasonable exposure following an intraperitoneal (i.p.) injection into mice . This property suggests that SR3335 has good bioavailability.

Result of Action

The primary result of SR3335’s action is the suppression of hepatic glucose production, which could be beneficial in the management of type 2 diabetes . SR3335-treated mice displayed lower plasma glucose levels following a pyruvate challenge, consistent with the suppression of gluconeogenesis .

Action Environment

The action of SR3335 can be influenced by environmental factors. For instance, in a diet-induced obesity (DIO) mouse model, the mice were treated with 15 mg/kg of SR3335 twice per day for 6 days. This treatment led to a significant decrease in plasma glucose levels following a pyruvate challenge, indicating the suppression of gluconeogenesis . This suggests that the efficacy of SR3335 can be influenced by factors such as diet and obesity.

properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWUNZRMANFRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368245
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide

CAS RN

293753-05-6
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide
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N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide

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